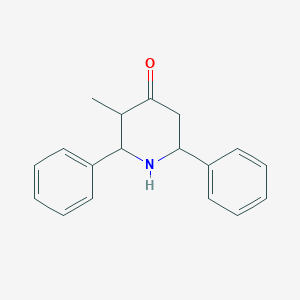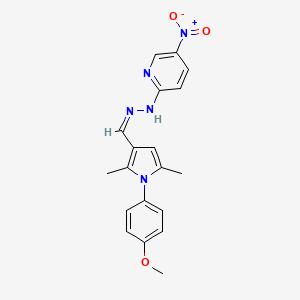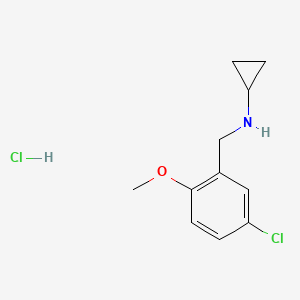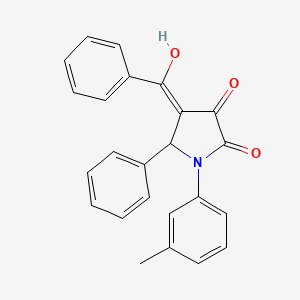
N-3-isoxazolyl-3-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-isoxazolyl-3-phenoxybenzamide (IPB) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. IPB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mecanismo De Acción
N-3-isoxazolyl-3-phenoxybenzamide exerts its inhibitory effect on protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to a decrease in cellular CK2 activity. The inhibition of CK2 activity by this compound has been shown to result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on CK2 activity, this compound has been shown to induce autophagy, a cellular process involved in the degradation of damaged cellular components. This compound has also been found to modulate the expression of various genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-3-isoxazolyl-3-phenoxybenzamide in lab experiments is its ability to selectively inhibit the activity of CK2, making it a valuable tool in the study of CK2-mediated cellular processes. However, the use of this compound in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for research on N-3-isoxazolyl-3-phenoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of CK2 in various biological processes, including cancer development and progression. Additionally, the potential use of this compound as a therapeutic agent for cancer treatment warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. The synthesis method of this compound involves the reaction of 3-phenoxybenzoyl chloride with hydroxylamine hydrochloride to produce 3-phenoxybenzohydroxamic acid, which is then treated with sodium hydroxide and isoxazole to yield this compound. Despite its limitations, this compound has the potential to be a valuable therapeutic agent for cancer treatment and warrants further investigation.
Métodos De Síntesis
The synthesis of N-3-isoxazolyl-3-phenoxybenzamide involves the reaction of 3-phenoxybenzoyl chloride with hydroxylamine hydrochloride to produce 3-phenoxybenzohydroxamic acid. This intermediate is then treated with sodium hydroxide and isoxazole to yield this compound. The purity of this compound can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-3-isoxazolyl-3-phenoxybenzamide has been used in various scientific research studies due to its ability to selectively inhibit the activity of protein kinase CK2, a key regulator of cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(17-15-9-10-20-18-15)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPUVKTBPAJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5426172.png)
![3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide](/img/structure/B5426173.png)

![methyl 4-{[(3-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5426218.png)

![methyl 4-cyano-3-methyl-5-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5426241.png)
![2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426249.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5426261.png)
![[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5426263.png)


![2-({[2-(difluoromethoxy)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5426275.png)
![1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5426287.png)